molecular formula C2H5ClO<br>C2H5ClO<br>ClCH2CH2OH B7761273 2-Chloroethanol CAS No. 59826-67-4

2-Chloroethanol

Cat. No.: B7761273
CAS No.: 59826-67-4
M. Wt: 80.51 g/mol
InChI Key: SZIFAVKTNFCBPC-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-Chloroethanol undergoes reactions characteristic of both alcohols and alkyl chlorides . Some of the key reactions include:

  • Dehydrochlorination: This reaction forms ethylene oxide, which was historically significant in industrial applications. [ \text{HOCH}_2\text{CH}_2\text{Cl} + \text{NaOH} \rightarrow \text{C}_2\text{H}_4\text{O} + \text{NaCl} + \text{H}_2\text{O} ]

  • Formation of Hydroxyethyl Ethers: By reacting with alcohols or phenols under basic conditions. [ \text{HOCH}_2\text{CH}_2\text{Cl} + \text{ROH} \rightarrow \text{ROCH}_2\text{CH}_2\text{OH} + \text{HCl} ]

  • Reaction with Carboxylates: Produces hydroxyethyl esters in the presence of a base. [ \text{HOCH}_2\text{CH}_2\text{Cl} + \text{RCOONa} \rightarrow \text{RCOOCH}_2\text{CH}_2\text{OH} + \text{NaCl} ]

  • Oxidation: Converts this compound to monochloroacetic acid. [ \text{HOCH}_2\text{CH}_2\text{Cl} + \text{O}_2 \rightarrow \text{ClCH}_2\text{COOH} ]

These reactions highlight the versatility of this compound in various chemical processes .

Comparison with Similar Compounds

2-Chloroethanol can be compared with other similar compounds, such as:

  • Chloromethane (CH₃Cl)
  • Chloroiodomethane (CH₂ClI)
  • Bromochloromethane (CH₂BrCl)
  • Dibromochloromethane (CHBr₂Cl)
  • Isobutyl chloride (C₄H₉Cl)
  • 2-Bromo-1-chloropropane (C₃H₆BrCl)

These compounds share similar halogenated structures but differ in their specific functional groups and reactivity . The uniqueness of this compound lies in its bifunctional nature, allowing it to participate in a wide range of chemical reactions and applications.

Properties

IUPAC Name

2-chloroethanol
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InChI

InChI=1S/C2H5ClO/c3-1-2-4/h4H,1-2H2
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InChI Key

SZIFAVKTNFCBPC-UHFFFAOYSA-N
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Canonical SMILES

C(CCl)O
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Molecular Formula

C2H5ClO, Array
Record name ETHYLENE CHLOROHYDRIN
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DSSTOX Substance ID

DTXSID1021877
Record name 2-Chloroethanol
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Molecular Weight

80.51 g/mol
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Physical Description

Ethylene chlorohydrin is a colorless liquid with an ether-like odor. It is soluble in water and is also a combustible liquid. Its vapors are heavier than air and it is very toxic by inhalation and skin absorption. Prolonged exposure to low concentrations or short term exposure to high concentrations may result in adverse health effects., Colorless liquid with a faint, ether-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a faint, ether-like odor.
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Boiling Point

262 °F at 760 mmHg (EPA, 1998), 128-130 °C @ 760 MM HG, 128-130 °C, 262 °F
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Flash Point

140 °F (EPA, 1998), 40 °C, 105 °F (40 °C) (open cup), 60 °C c.c., 140 °F
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Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), SOL IN ALL PROPORTIONS IN WATER, ALC, ORG SOLVENTS; SLIGHTLY SOL IN ETHER, SOL IN VARIOUS RESINS, Infinitely soluble in aqueous solution (1X10+6 mg/l @ 25 °C), Solubility in water: miscible, Miscible
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Density

1.197 (EPA, 1998) - Denser than water; will sink, 1.197 @ 20 °C/4 °C, WHEN HEATED WITH WATER TO 100 °C IT DECOMPOSES INTO GLYCOL & ALDEHYDE; WHEN HEATED TO 184 °C, IT DECOMPOSES INTO ETHYLENE CHLORIDE & ACETALDEHYDE; DENSITY OF SATURATED AIR: 1.011 @ 20 °C; 1.022 @ 30.3 °C; PERCENT IN SATURATED AIR: 0.644 @ 20 °C; 1.32 @ 30.3 °C, Relative density (water = 1): 1.2, 1.2, 1.20
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Vapor Density

2.78 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.78 (AIR= 1), Relative vapor density (air = 1): 2.78, 2.78
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Vapor Pressure

4.9 mmHg (EPA, 1998), 7.18 [mmHg], Vapor pressure = 7.18 mm Hg @ 25 °C, 4.9 MM HG @ 20 °C, Vapor pressure, kPa at 20 °C: 0.65, 5 mmHg
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Impurities

THE COMMERCIAL PRODUCT CONTAINS AS ITS CHIEF IMPURITIES ETHYLENE DICHLORIDE & DICHLOROETHYL ETHER.
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Color/Form

COLORLESS GLYCERINE-LIKE LIQ, Colorless liquid.

CAS No.

107-07-3, 59826-67-4
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Record name 2-chloroethanol
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Record name Ethylene chlorohydrin (2-Chloroethanol)
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Record name Ethanol, 2-chloro-
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Record name 2-Chloroethanol
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Record name 2-chloroethanol
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Record name ETHYLENE CHLOROHYDRIN
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Record name 2-CHLOROETHANOL
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Record name 2-CHLOROETHANOL
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Record name ETHYLENE CHLOROHYDRIN (2-CHLOROETHANOL)
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Record name Ethanol, 2-chloro-
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Melting Point

-89.5 °F (EPA, 1998), -67.5 °C, -67 °C, -90 °F
Record name ETHYLENE CHLOROHYDRIN
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Record name 2-CHLOROETHANOL
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/426
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Record name 2-CHLOROETHANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0236
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ETHYLENE CHLOROHYDRIN (2-CHLOROETHANOL)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/55
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethylene chlorohydrin
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0268.html
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Chloroethanol
Reactant of Route 2
2-Chloroethanol
Reactant of Route 3
2-Chloroethanol
Reactant of Route 4
2-Chloroethanol
Reactant of Route 5
2-Chloroethanol
Reactant of Route 6
2-Chloroethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.